molecular formula C15H17ClN2O2 B11042082 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one

Cat. No.: B11042082
M. Wt: 292.76 g/mol
InChI Key: SSJKWTJLMAGWLP-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one is an organic compound with a complex structure that includes a piperazine ring, a chlorophenoxy group, and a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-(2-(4-Chlorophenoxy)ethyl)piperazine: This intermediate can be synthesized by reacting 4-chlorophenol with 2-chloroethylamine in the presence of a base to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with piperazine to form 4-(2-(4-chlorophenoxy)ethyl)piperazine.

    Alkynylation: The final step involves the alkynylation of 4-(2-(4-chlorophenoxy)ethyl)piperazine with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propyn-1-one can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenoxy)ethyl]piperazine: This compound lacks the propynone moiety and may have different chemical and biological properties.

    2’-Chloro-4’-(4-chlorophenoxy)acetophenone: This compound has a different core structure and may exhibit different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity that may not be present in similar compounds.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]prop-2-yn-1-one

InChI

InChI=1S/C15H17ClN2O2/c1-2-15(19)18-9-7-17(8-10-18)11-12-20-14-5-3-13(16)4-6-14/h1,3-6H,7-12H2

InChI Key

SSJKWTJLMAGWLP-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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